molecular formula C14H19FN2O2 B1480980 Tert-butyl 3-fluoro-3-(pyridin-2-yl)pyrrolidine-1-carboxylate CAS No. 2098076-88-9

Tert-butyl 3-fluoro-3-(pyridin-2-yl)pyrrolidine-1-carboxylate

Cat. No. B1480980
CAS RN: 2098076-88-9
M. Wt: 266.31 g/mol
InChI Key: GTXLYOXLWRYKFF-UHFFFAOYSA-N
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Description

Tert-butyl 3-fluoro-3-(pyridin-2-yl)pyrrolidine-1-carboxylate (TBFPC) is a carboxylic acid derivative of the fluoro-pyrrolidine family. It is a highly versatile compound, with multiple applications in organic synthesis, scientific research, and drug development. TBFPC is used as a key intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and polymers. In addition, TBFPC has been studied for its potential to act as a pharmacological agent, with multiple biochemical and physiological effects.

Scientific Research Applications

Enantioselective Synthesis and Chemical Transformations

This compound has been utilized in enantioselective synthesis processes. For instance, Chung et al. (2005) detailed a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines through a nitrile anion cyclization strategy, showcasing the compound's utility in creating chiral pyrrolidine derivatives with high enantiomeric excess (Chung et al., 2005). This methodology offers a route to synthesize complex molecules for pharmaceutical applications, demonstrating the compound's versatility in organic synthesis.

Palladium-Catalyzed Coupling Reactions

The compound has also been a substrate in palladium-catalyzed coupling reactions. Wustrow and Wise (1991) reported its involvement in the synthesis of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates via coupling with arylboronic acids, indicating its role in diversifying pyridine derivatives (Wustrow & Wise, 1991). These findings highlight the compound's importance in facilitating cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules.

Synthesis of Biologically Active Compounds

Furthermore, the compound serves as a precursor in the synthesis of biologically active molecules. Kong et al. (2016) described its use in the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a key intermediate in the production of crizotinib, an anticancer drug (Kong et al., 2016). This highlights the compound's critical role in the development of therapeutics through synthetic organic chemistry.

Novel Synthetic Pathways

In addition to the above applications, research has explored novel synthetic pathways involving this compound. For example, efficient synthesis methodologies have been developed for creating highly functionalized pyrrolidinones, which are pivotal for the discovery of new Tyk2 inhibitors, showcasing the compound's utility in facilitating access to novel macrocyclic compounds with potential therapeutic applications (Sasaki et al., 2020).

properties

IUPAC Name

tert-butyl 3-fluoro-3-pyridin-2-ylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O2/c1-13(2,3)19-12(18)17-9-7-14(15,10-17)11-6-4-5-8-16-11/h4-6,8H,7,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXLYOXLWRYKFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C2=CC=CC=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 3-fluoro-3-(pyridin-2-yl)pyrrolidine-1-carboxylate
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Tert-butyl 3-fluoro-3-(pyridin-2-yl)pyrrolidine-1-carboxylate
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Tert-butyl 3-fluoro-3-(pyridin-2-yl)pyrrolidine-1-carboxylate
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Tert-butyl 3-fluoro-3-(pyridin-2-yl)pyrrolidine-1-carboxylate
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Tert-butyl 3-fluoro-3-(pyridin-2-yl)pyrrolidine-1-carboxylate

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